molecular formula C8H15NO5 B14534664 2,2'-[(2-Hydroxybutyl)azanediyl]diacetic acid CAS No. 62130-86-3

2,2'-[(2-Hydroxybutyl)azanediyl]diacetic acid

Cat. No.: B14534664
CAS No.: 62130-86-3
M. Wt: 205.21 g/mol
InChI Key: OKKSVIZYLDWOHB-UHFFFAOYSA-N
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Description

2,2’-[(2-Hydroxybutyl)azanediyl]diacetic acid is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is known for its role in forming lipid nanoparticles, which are crucial in the delivery of nucleic acids such as mRNA in vaccines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Hydroxybutyl)azanediyl]diacetic acid typically involves a reductive amination reaction. In this process, 4-aminobutanol is condensed with a lipid aldehyde, and sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. The synthesis involves reacting 2-hexyldecanoic acid with a fourfold excess of 1,6-dibromohexane in the presence of potash in dimethylformamide (DMF) .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-Hydroxybutyl)azanediyl]diacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

2,2’-[(2-Hydroxybutyl)azanediyl]diacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(2-Hydroxybutyl)azanediyl]diacetic acid involves its ability to form lipid nanoparticles. These nanoparticles encapsulate and protect nucleic acids, such as mRNA, from degradation. Once inside the cell, the acidic environment of the endosome protonates the compound, leading to the release of the nucleic acid into the cytoplasm for further processing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(2-Hydroxybutyl)azanediyl]diacetic acid is unique due to its specific role in forming lipid nanoparticles, which are essential for the delivery of nucleic acids in vaccines. Its ability to protect and release mRNA makes it a critical component in modern vaccine technology .

Properties

CAS No.

62130-86-3

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

2-[carboxymethyl(2-hydroxybutyl)amino]acetic acid

InChI

InChI=1S/C8H15NO5/c1-2-6(10)3-9(4-7(11)12)5-8(13)14/h6,10H,2-5H2,1H3,(H,11,12)(H,13,14)

InChI Key

OKKSVIZYLDWOHB-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(CC(=O)O)CC(=O)O)O

Origin of Product

United States

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